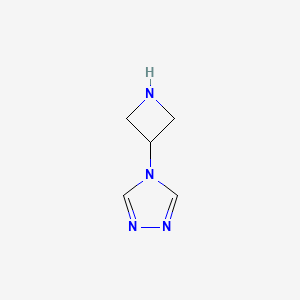

4-(Azetidin-3-yl)-4H-1,2,4-triazole

描述

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Medicinal and Synthetic Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which is a prominent feature in a multitude of medicinally important compounds. bohrium.com Its significance stems from its unique electronic properties, including a notable dipole character, and its capacity for hydrogen bonding, which allows it to act as a potent pharmacophore by interacting with high affinity to biological receptors. nih.gov The stability of the triazole ring makes it a reliable scaffold in drug design. nih.gov

Derivatives of 1,2,4-triazole exhibit an extensive range of pharmacological activities. bohrium.comresearchgate.net They are particularly well-known for their antifungal properties, forming the core of widely used drugs like Fluconazole (B54011) and Itraconazole. researchgate.net Beyond this, the 1,2,4-triazole nucleus is integral to compounds with antiviral, antibacterial, anticancer, anticonvulsant, and anti-inflammatory effects. bohrium.comnih.govwisdomlib.org The versatility of the triazole ring allows for its incorporation into diverse molecular architectures, leading to the development of therapeutic agents for a wide array of diseases. researchgate.netdergipark.org.tr

Table 1: Examples of Commercially Available Drugs Featuring the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Voriconazole | Antifungal |

| Letrozole | Anticancer |

| Anastrozole | Anticancer |

| Ribavirin | Antiviral |

| Rizatriptan | Antimigraine |

Data sourced from multiple references. researchgate.net

Importance of the Azetidine (B1206935) Moiety in Bioactive Molecules

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered increasing attention in drug discovery. researchgate.netnih.gov Despite historical challenges associated with their synthesis, they are now recognized as valuable scaffolds for creating bioactive molecules. nih.gov The inclusion of an azetidine ring imparts a degree of molecular rigidity and conformational constraint, which can be advantageous for binding to biological targets by minimizing the entropic penalty upon binding. acs.org

This structural feature offers a unique balance of flexibility and rigidity, which can improve both potency and metabolic stability. acs.org Molecules containing the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, antidiabetic, and anti-inflammatory properties. nih.govlifechemicals.com The azetidine ring serves as a key building block in the development of novel therapeutics, providing desirable structural and pharmacokinetic properties. researchgate.netacs.org

Rationale for the Comprehensive Investigation of 4-(Azetidin-3-yl)-4H-1,2,4-triazole

The rationale for investigating this compound is rooted in the strategic combination of its two constituent heterocycles. The core concept is to create a novel molecular framework that may exhibit synergistic or entirely new biological activities not present in the individual components. By linking the pharmacologically rich 1,2,4-triazole ring with the structurally significant azetidine moiety, researchers aim to explore new chemical space.

The investigation is driven by the hypothesis that the resulting hybrid molecule could possess enhanced biological potency, improved selectivity for specific targets, or more favorable drug-like properties (e.g., solubility, metabolic stability) compared to simpler derivatives of either ring system alone. The azetidine component provides a three-dimensional structural element that can be explored for interactions with protein binding sites, while the 1,2,4-triazole contributes its proven capacity for engaging in key intermolecular interactions like hydrogen bonding. nih.govacs.org This molecular design strategy is a cornerstone of modern medicinal chemistry for the discovery of next-generation therapeutic agents.

Overview of Research Domains and Prospective Applications of this compound

Given the well-documented bioactivities of its parent scaffolds, research into this compound and its derivatives is likely to focus on several key therapeutic areas.

Antimicrobial Agents: A primary area of investigation would be in the development of new antibacterial and antifungal agents. nih.govnih.gov The potent antifungal history of 1,2,4-triazoles and the antibacterial potential of certain azetidine compounds make this a promising avenue. lifechemicals.com

Anticancer Therapeutics: Both the 1,2,4-triazole and azetidine moieties are found in various anticancer agents. researchgate.netnih.gov Therefore, exploring the utility of this hybrid compound in oncology is a logical research direction.

Central Nervous System (CNS) Disorders: Compounds featuring azetidine rings have been investigated for CNS applications, and certain triazoles also show neuro-related activities. nih.govnih.gov This suggests a potential for discovering agents that could be useful in treating neurological or psychiatric conditions.

Anti-inflammatory Agents: Derivatives of both ring systems have been reported to possess anti-inflammatory properties, indicating another potential therapeutic application for this molecular scaffold. bohrium.com

The prospective applications of this compound are broad, spanning infectious diseases, oncology, and beyond. Its true potential will be unveiled through dedicated synthesis and rigorous biological evaluation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(azetidin-3-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-5(2-6-1)9-3-7-8-4-9/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZJWIDNFQMBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Azetidin 3 Yl 4h 1,2,4 Triazole

Retrosynthetic Analysis of the 4-(Azetidin-3-yl)-4H-1,2,4-triazole Molecular Architecture

The molecular framework of this compound is composed of two key heterocyclic systems: a saturated four-membered azetidine (B1206935) ring and an aromatic five-membered 1,2,4-triazole (B32235) ring. A strategic retrosynthetic analysis involves disconnecting the molecule at its weakest or most synthetically accessible points to identify viable starting materials.

The primary disconnection is the C-N bond linking the 3-position of the azetidine ring to the N-4 position of the 1,2,4-triazole ring. This bond cleavage yields two principal synthons: a 3-aminoazetidine equivalent (often protected, e.g., as its N-Boc derivative) and a 1,2,4-triazole synthon.

Further deconstruction of these two key intermediates leads to simpler, more fundamental precursors:

Azetidine Ring: The 3-aminoazetidine synthon can be traced back to linear precursors, such as a protected 1,3-diamino-2-propanol (B154962) derivative, which can undergo intramolecular cyclization.

1,2,4-Triazole Ring: The 1,2,4-triazole ring can be disconnected through various established synthetic routes. A common approach involves breaking it down into hydrazine (B178648) and a one-carbon (C1) source, such as formamide (B127407) or its derivatives. core.ac.uknih.gov

This analysis suggests a convergent synthetic strategy where the azetidine and triazole moieties are synthesized separately and then coupled, or a linear approach where the triazole ring is constructed upon a pre-formed azetidine scaffold.

Classical and Contemporary Synthetic Routes to the 1,2,4-Triazole Ring System Precursors

The 1,2,4-triazole ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These range from classical condensation reactions to modern metal-catalyzed processes.

Classical Methods:

Einhorn-Brunner Reaction: This method involves the condensation of hydrazines or acylhydrazides with diacylamines or imides. scribd.com

Pellizzari Reaction: A reaction between hydrazides and amides, typically under thermal conditions, to form 3,5-disubstituted 1,2,4-triazoles.

From Hydrazine and Formamide: One of the most direct methods involves heating hydrazine with an excess of formamide, which serves as both the C1 source and the solvent, to produce the parent 1H-1,2,4-triazole. core.ac.uknih.gov

From Thiosemicarbazides: The oxidative cyclization of thiosemicarbazides, often in the presence of an alkali, is a widely used method to generate 1,2,4-triazole-3-thiones, which can be further functionalized. mdpi.com

Contemporary Methods:

Metal-Catalyzed Cyclizations: Copper and palladium catalysts have been employed extensively in the synthesis of 1,2,4-triazoles. For instance, copper-catalyzed oxidative cyclization of amidines and aldehydes provides an efficient route. isres.orgorganic-chemistry.org

[3+2] Cycloadditions: Formal [3+2] cycloaddition reactions, such as the reaction of nitriles with hydrazonoyl chlorides or N,N-dialkylhydrazones, offer a modular approach to highly substituted triazoles. scribd.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical methods, such as the cyclodehydration of diacylhydrazines. organic-chemistry.orgresearchgate.net

The following table summarizes several key methods for 1,2,4-triazole synthesis.

| Method | Precursors | Reagents/Catalyst | Key Features | Yield Range |

| From Hydrazine | Hydrazine, Formamide | Heat (140-210°C) | Direct, high-yield synthesis of unsubstituted 1,2,4-triazole. core.ac.uk | 92-98% |

| Einhorn-Brunner | Acylhydrazides, Amides | Heat, Dehydrating Agent | Classical method for substituted triazoles. scribd.com | Varies |

| From Thiosemicarbazides | Thiosemicarbazide, Aryl Isothiocyanate | Alkaline medium (e.g., NaOH) | Forms triazole-thiols, versatile intermediates. mdpi.com | 62-79% |

| Copper-Catalyzed | Amidines, Trialkylamines | Cu catalyst, O₂ (oxidant) | Oxidative C(sp³)-H functionalization for substituted triazoles. isres.org | High |

| [3+2] Cycloaddition | N,N-Dialkylhydrazones, Nitriles | Halogenating agent, Lewis Acid | Access to multi-substituted N-alkyl-triazoles. scribd.com | High |

Advanced Methodologies for Azetidine Ring Formation and Functionalization

The synthesis of the strained four-membered azetidine ring requires specialized methods due to unfavorable entropic and enthalpic factors. researchgate.net Modern organic synthesis has provided several robust solutions.

Intramolecular Cyclization: The most common approach involves the intramolecular nucleophilic substitution of a γ-amino halide or alcohol. This remains a cornerstone for synthesizing substituted azetidines. magtech.com.cn

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.netresearchgate.net Recent advances utilize visible light and copper catalysis to overcome previous limitations. researchgate.net

Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines through various methods, including reactions with carbenoids. magtech.com.cnnih.gov

Reduction of β-Lactams: Readily available β-lactams (azetidin-2-ones) can be reduced to the corresponding azetidines using strong reducing agents like borane (B79455) or lithium aluminum hydride. magtech.com.cn

Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)-H amination catalyzed by palladium complexes provides an elegant method for constructing the azetidine ring from acyclic amine precursors. rsc.org

Kulinkovich-type Cyclopropanation: A titanium(IV)-mediated coupling of oxime ethers with Grignard reagents can be used to synthesize spirocyclic NH-azetidines. rsc.org

The choice of method often depends on the desired substitution pattern, particularly the need for a functional handle at the C-3 position for subsequent coupling to the triazole ring.

Optimized Synthesis of this compound and its Key Intermediates

The synthesis of the title compound is not widely documented in readily accessible literature, necessitating a proposed pathway based on established chemical principles. A convergent approach, coupling a protected 3-aminoazetidine with a triazole-forming reagent, represents a highly feasible strategy.

Detailed Reaction Pathways and Optimized Conditions

A plausible and efficient pathway begins with commercially available N-Boc-3-aminoazetidine. The synthesis proceeds as follows:

Formation of an Amidrazone Intermediate: The protected 3-aminoazetidine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an N,N-dimethylformamidine intermediate. This step is typically performed in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures (e.g., 80-100 °C) to ensure complete conversion.

Triazole Ring Closure: The resulting amidine is then treated with hydrazine hydrate. The hydrazine displaces the dimethylamine (B145610) group, and subsequent intramolecular cyclization with the elimination of water and ammonia, driven by heating (often >120 °C), forms the 4H-1,2,4-triazole ring directly onto the azetidine nitrogen.

Deprotection: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group from the azetidine nitrogen. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature, or with hydrochloric acid in an alcohol solvent. This yields the final product, this compound, usually as a salt (e.g., hydrochloride or trifluoroacetate).

Table of Proposed Reaction Conditions:

| Step | Reactants | Solvent | Temperature | Key Conditions |

| 1. Amidine Formation | N-Boc-3-aminoazetidine, DMF-DMA | DMF | 80-100 °C | Anhydrous conditions, inert atmosphere |

| 2. Triazole Cyclization | Amidine intermediate, Hydrazine hydrate | High-boiling solvent (e.g., NMP) or neat | 120-150 °C | Removal of byproducts (dimethylamine, water) |

| 3. Deprotection | N-Boc protected intermediate | DCM / TFA or Ethanol / HCl | 0 °C to Room Temp. | Acidic conditions to cleave the Boc group |

Catalyst Systems and Reaction Kinetics in the Synthesis of this compound

The proposed synthetic pathway generally does not require metal-based catalysts. The key reactions are condensations and cyclizations driven by thermal energy.

Deprotection: The kinetics of the Boc-deprotection step are dependent on the strength and concentration of the acid used. Strong acids like TFA effect rapid cleavage at room temperature, often within a few hours. The reaction progress can be easily monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification and Isolation Protocols for High Purity this compound

Achieving high purity is critical for the final compound's application. A multi-step purification protocol would be employed.

Work-up of Intermediates: After the triazole formation, the crude N-Boc protected intermediate would be subjected to an aqueous work-up to remove excess hydrazine and other water-soluble impurities. Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) would precede solvent evaporation.

Chromatography: The crude intermediate is often purified by silica (B1680970) gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate (B1210297) and gradually increasing the polarity to pure ethyl acetate or a mixture containing methanol, would effectively separate the desired product from starting materials and byproducts.

Final Product Isolation: After the acidic deprotection step, the solvent and excess acid are typically removed under reduced pressure. If the product is obtained as a salt, it can often be precipitated or crystallized. For instance, adding diethyl ether to a concentrated methanolic solution of the hydrochloride salt can induce crystallization. Alternatively, if the free base is required, a basic work-up would be performed, followed by extraction and purification by chromatography or crystallization from a suitable solvent system (e.g., isopropanol/heptane). Recrystallization is a powerful final step to obtain high-purity crystalline material. core.ac.uk

Green Chemistry Principles and Sustainable Synthesis of this compound

The sustainable synthesis of this compound is intrinsically linked to the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key synthetic strategy that aligns with these principles is the aza-Michael addition.

A plausible and environmentally conscious route to a precursor of the target molecule involves the aza-Michael addition of 1,2,4-triazole to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. researchgate.netmdpi.comnih.gov This reaction directly forges the crucial carbon-nitrogen bond between the azetidine ring and the triazole moiety. The principles of green chemistry are well-represented in this approach as aza-Michael reactions can often be performed under solvent-free conditions or in environmentally benign solvents such as water, exhibiting high atom economy. rsc.orgacs.orgfrontiersin.orgnih.govijsdr.org The reaction can be catalyzed by green catalysts like ionic liquids or even proceed without a catalyst, further enhancing its sustainable profile. rsc.org

The resulting product, methyl 2-(1-(4H-1,2,4-triazol-4-yl)-N-Boc-azetidin-3-yl)acetate, requires further modification to yield the target compound. This involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation. Photoredox catalysis presents a modern and potentially green method for such a decarboxylation, offering a mild and efficient alternative to traditional, often harsh, decarboxylation methods. digitellinc.com

Below is a table summarizing the green chemistry aspects of the proposed synthetic pathway.

| Synthetic Step | Green Chemistry Principle | Implementation | Supporting Evidence |

| Aza-Michael Addition | High Atom Economy | The addition reaction incorporates all atoms of the reactants into the product. | acs.org |

| Use of Safer Solvents | The reaction can be conducted in water or under solvent-free conditions. | rsc.orgijsdr.org | |

| Catalysis | Can be performed with recyclable ionic liquid catalysts or be catalyst-free. | rsc.orgnih.gov | |

| Decarboxylation | Use of Catalysis, Energy Efficiency | Photoredox catalysis can proceed under mild, visible light conditions. | digitellinc.com |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of such molecules can dramatically influence their biological activity. Achieving stereoselectivity can be approached through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis:

A key chokepoint for introducing stereochemistry is during the synthesis of the azetidine ring itself. The aza-Michael addition to a prochiral azetidin-3-ylidene derivative offers a potential entry point for asymmetric catalysis. The use of chiral catalysts, such as chiral organocatalysts or metal complexes with chiral ligands, could induce facial selectivity in the addition of the 1,2,4-triazole, leading to an enantiomerically enriched product. While specific examples for the exact substrate are not prevalent, the field of asymmetric aza-Michael additions is well-established and provides a strong foundation for this approach. rsc.org

Another strategy involves the use of chiral building blocks. For instance, starting with an enantiomerically pure azetidin-3-one (B1332698) or a derivative thereof would allow for the synthesis of a stereochemically defined precursor for the aza-Michael addition. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Chiral Resolution:

In cases where a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method for the separation of enantiomers. The choice of the chiral selector in the column is critical and would need to be empirically determined for this specific compound. nih.gov

Diastereomeric Salt Formation: Reaction of the racemic azetidine with a chiral resolving agent, such as a chiral carboxylic acid or amine, can form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent would then yield the individual enantiomers of the target compound.

Enzymatic Resolution: Biocatalytic methods, using enzymes that can selectively react with one enantiomer of the racemic mixture, offer a green and highly specific approach to chiral resolution.

The following table outlines potential methods for obtaining stereochemically pure this compound.

| Method | Description | Potential Advantages | Key Considerations |

| Asymmetric Aza-Michael Addition | Use of a chiral catalyst to induce stereoselectivity during the C-N bond formation. | Direct formation of the desired enantiomer, high atom economy. | Catalyst selection and optimization are crucial. |

| Chiral Building Block Synthesis | Starting from an enantiomerically pure azetidine precursor. | High enantiomeric purity of the final product. | Availability and synthesis of the chiral starting material. |

| Chiral HPLC | Separation of enantiomers using a column with a chiral stationary phase. | Generally applicable, high purity achievable. | Can be costly and may require method development. |

| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | A classical and often effective method. | Success depends on the crystallization properties of the salts. |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Azetidin 3 Yl 4h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of molecular structures in solution. A multi-faceted approach, employing a combination of one-dimensional and two-dimensional NMR experiments, is essential for the complete and unambiguous assignment of all proton and carbon resonances of 4-(Azetidin-3-yl)-4H-1,2,4-triazole.

Unambiguous ¹H NMR and ¹³C NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) and triazole rings. The triazole protons, being in an aromatic environment, would appear in the downfield region of the spectrum. The azetidine protons, part of a saturated, strained ring system, would resonate further upfield. The chemical shifts are influenced by the electronic environment and the anisotropic effects of the adjacent ring systems.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the triazole ring are typically observed in the aromatic region, while the azetidine carbons resonate in the aliphatic region. The specific chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Triazole C-H (2x) | 8.50 | s | - | 145.0 |

| Azetidine CH | 5.20 | p | 8.0 | 55.0 |

| Azetidine CH₂ (2x) | 4.10 | t | 8.0 | 48.0 |

| Azetidine NH | 2.50 | br s | - | - |

Note: The data presented in this table is hypothetical and is based on the analysis of similar structures. It serves as an illustrative example of the expected spectral features.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

To definitively establish the connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the methine proton and the methylene (B1212753) protons of the azetidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the azetidine and triazole rings. For instance, correlations would be expected between the azetidine methine proton and the triazole carbon atoms, and between the triazole protons and the azetidine methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which aids in confirming the stereochemistry and conformation of the molecule. For example, NOE correlations could be observed between the protons of the azetidine ring and the protons of the triazole ring, providing insights into their relative orientation.

Variable Temperature NMR Studies for Conformational Dynamics of this compound

The azetidine ring is known to undergo ring-puckering, and the rotation around the C-N bond connecting the two rings may be hindered. Variable temperature (VT) NMR studies can provide valuable information about these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. Analysis of this data can provide thermodynamic and kinetic parameters for the conformational changes.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₅H₈N₄.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 125.0822 | 125.0825 | 2.4 |

| [M+Na]⁺ | 147.0641 | 147.0644 | 2.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would be expected to involve the cleavage of the azetidine ring and the loss of small neutral molecules from the triazole ring. For instance, the loss of ethene (C₂H₄) from the azetidine ring or the loss of nitrogen (N₂) from the triazole ring are plausible fragmentation pathways that would help to confirm the proposed structure. The analysis of these fragmentation patterns can be challenging for some triazole derivatives due to their poor fragmentation efficiency. sciex.com

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Structure of this compound

Although a crystal structure for this compound is not available, studies on other substituted 1,2,4-triazoles have been reported. For instance, the crystal structure of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been determined, revealing key structural parameters. researchgate.net Similarly, research on 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole provides detailed crystallographic data, including unit cell dimensions and space group information. mdpi.comresearchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Based on Analogous Structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Vibrations

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretching of the azetidine ring, C-H stretching of the azetidine and triazole rings, C=N and N-N stretching of the triazole ring, and various bending vibrations. Studies on other 4-amino-4H-1,2,4-triazole derivatives show aromatic C-H stretching around 3100 cm⁻¹ and C=C aromatic stretching near 1500-1600 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations of the triazole ring. Data for the parent 1,2,4-triazole (B32235) shows characteristic Raman shifts that can be used as a basis for interpreting the spectrum of its derivatives. researchgate.netspectrabase.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch (Azetidine) | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch (Triazole) | 1600 - 1680 | 1600 - 1680 |

| N-N Stretch (Triazole) | 1400 - 1470 | 1400 - 1470 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 4H-1,2,4-triazole ring is an aromatic system, and its UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the triazole ring. For this compound, the azetidinyl group is not expected to significantly extend the conjugation of the triazole ring. Therefore, the λmax would likely be in the lower UV region. In contrast, 4H-1,2,4-triazole derivatives with highly conjugated substituents exhibit significant bathochromic (red) shifts in their UV-Vis spectra. mdpi.com For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole shows a λmax at 351.0 nm. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | 200 - 240 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Recognition and Enantiomeric Purity Assessment of this compound Analogs

The target molecule, this compound, is achiral. Therefore, it would not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. However, if a chiral center were introduced into the azetidine ring or as a substituent on the triazole ring, these techniques would be invaluable for distinguishing between enantiomers and assessing enantiomeric purity.

For a hypothetical chiral analog, the CD spectrum would show positive or negative Cotton effects at the absorption wavelengths of the chromophores, providing a unique fingerprint for each enantiomer. The sign and magnitude of the Cotton effects would be dependent on the spatial arrangement of the atoms around the chiral center. While no specific CD/ORD data for analogs of this compound are available, the principles of chiroptical spectroscopy are well-established for the structural analysis of chiral heterocyclic compounds. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |

| 1,2,4-triazole |

| 4-amino-4H-1,2,4-triazole |

Computational Chemistry and Theoretical Modeling of 4 Azetidin 3 Yl 4h 1,2,4 Triazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals of 4-(Azetidin-3-yl)-4H-1,2,4-triazole

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide a wealth of information. nih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state energy, electron density distribution, and molecular orbital energies.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the triazole ring are expected to be electron-rich and potential sites for electrophilic attack, a characteristic that DFT calculations could quantify. nih.gov

Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into potential intermolecular interactions, such as hydrogen bonding.

Hypothetical DFT Calculation Outputs for this compound:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Conformational Analysis and Exploration of Energy Landscapes for this compound

The covalent bond connecting the azetidine (B1206935) and triazole rings allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (lowest energy) and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics. nih.gov

An MD simulation of this compound, particularly in a solvent like water, would reveal how the molecule behaves in a more realistic environment. It would show the flexibility of the molecule, including the rotation around the connecting bond and the puckering of the azetidine ring. tandfonline.com Furthermore, it would detail the interactions between the compound and solvent molecules, such as the formation and breaking of hydrogen bonds. This information is critical for understanding the molecule's solubility and how it might interact with biological systems. nih.gov

Molecular Docking Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgvistas.ac.in Given that both azetidine and triazole moieties are found in many biologically active compounds, it is plausible that this compound could interact with various protein targets. centralasianstudies.orgresearchgate.net

In a hypothetical docking study, the compound would be placed in the binding site of a target protein, and its binding affinity and mode would be calculated. The results would indicate how well the molecule fits into the active site and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. For instance, the nitrogen atoms of the triazole ring could act as hydrogen bond acceptors with amino acid residues in a protein's active site. pensoft.net Such studies are foundational in drug discovery for identifying potential drug candidates. researchgate.net

Hypothetical Molecular Docking Results:

| Potential Target | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase | -8.5 | Asp145, Lys72, Glu91 |

| Cytochrome P450 Enzyme | -7.9 | Phe215, Ala302, Arg105 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. physchemres.orgkashanu.ac.ir

This would involve calculating various molecular descriptors for each derivative, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT), and topological indices. kashanu.ac.ir A statistical method, like multiple linear regression, would then be used to build an equation that predicts the activity based on these descriptors. mdpi.com Such a model would be invaluable for guiding the synthesis of new, more potent derivatives by predicting their activity before they are made. nih.gov

Prediction of Chemical Reactivity and Mechanistic Pathways Using Computational Methodologies

Computational methods can be used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. Reactivity indices derived from DFT, such as Fukui functions, can pinpoint the most reactive sites within the molecule for various types of reactions.

For example, the N-1 position of the 1,2,3-triazole ring has been shown to be susceptible to reactions, a characteristic that could be investigated computationally for the 1,2,4-triazole (B32235) in this compound. nih.govscielo.br Furthermore, by calculating the transition state structures and energy barriers for a proposed reaction, computational chemistry can determine the most likely reaction pathway. This is essential for understanding how the molecule might be metabolized or how it could be used in further chemical synthesis.

Chemical Reactivity and Functionalization Strategies of 4 Azetidin 3 Yl 4h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an electron-deficient aromatic system. This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution. However, reactions with strong electrophiles can occur, often requiring harsh conditions. Conversely, the ring is more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon conversion to a triazolium salt.

While specific studies on 4-(Azetidin-3-yl)-4H-1,2,4-triazole are limited, the reactivity can be inferred from related 1,2,4-triazole systems. For instance, N-oxides of triazoles have been shown to be activated towards both electrophilic and nucleophilic attack at the C-5 position. rsc.org Halogenation can be achieved, and the resulting halogenated triazoles can undergo subsequent nucleophilic substitution, allowing for the introduction of various functional groups like methylthio and methoxy (B1213986) moieties. rsc.org

Alkylation of 3-azido-1,2,4-triazole, a related structure, with various electrophiles results in a mixture of N-substituted products, indicating that multiple nitrogen atoms in the triazole ring are potential sites for electrophilic attack. researchgate.net Bromination of 3-azido-1,2,4-triazole has been shown to yield 3-azido-5-bromo-1,2,4-triazole, demonstrating that direct halogenation of the triazole ring is possible. researchgate.net

Modifications and Functionalization of the Azetidine (B1206935) Nitrogen and Carbon Atoms

The azetidine ring offers multiple sites for functionalization, primarily at the nitrogen atom and the C-2 and C-4 positions. The secondary amine of the azetidine is nucleophilic and readily undergoes reactions such as acylation, sulfonylation, alkylation, and arylation. These modifications are crucial for modulating the physicochemical properties of the molecule.

The reactivity of azetidines is significantly influenced by ring strain, making them more reactive than their larger pyrrolidine (B122466) and piperidine (B6355638) analogs. rsc.orgrsc.org Functionalization can be achieved through various methods, including strain-release-driven reactions. For example, azabicyclo[1.1.0]butanes, which can be considered precursors to functionalized azetidines, react with nucleophiles and electrophiles to generate a diverse library of substituted azetidines. nih.govthieme-connect.de

The table below summarizes common functionalization reactions of the azetidine nitrogen.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chlorides, anhydrides, base | N-acyl azetidines |

| Sulfonylation | Sulfonyl chlorides, base | N-sulfonyl azetidines |

| Alkylation | Alkyl halides, reductive amination | N-alkyl azetidines |

| Arylation | Buchwald-Hartwig coupling, SNAr | N-aryl azetidines |

This table represents general reactivity patterns for azetidines.

Furthermore, α-lithiation of N-protected azetidines followed by trapping with an electrophile is a viable strategy for introducing substituents at the carbon atoms adjacent to the nitrogen. uni-muenchen.de

Metal-Catalyzed Cross-Coupling Reactions for Diverse Functionalization of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the core structure. To utilize these reactions, the this compound scaffold must first be halogenated, typically on the triazole ring.

The Suzuki-Miyaura cross-coupling reaction is particularly effective for arylating halogenated triazoles. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be coupled with various boronic acids in the presence of a palladium catalyst to yield a range of biaryl-substituted triazoles. mdpi.com A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed, which could be applicable to 1,2,4-triazole systems as well. rsc.org

The table below outlines a typical Suzuki-Miyaura coupling reaction for a brominated triazole derivative.

| Component | Example | Role |

| Substrate | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Electrophilic partner |

| Coupling Partner | Arylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, NaOtBu | Activates the boronic acid |

| Solvent | Toluene/H₂O/EtOH | Reaction medium |

Data sourced from a study on related 4-alkyl-4H-1,2,4-triazole derivatives. mdpi.com

Heterocyclic Ring Opening and Rearrangement Reactions of the Azetidine or Triazole Moieties

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. magtech.com.cn These reactions are often promoted by Lewis acids or by quaternization of the azetidine nitrogen, which increases the ring strain and facilitates nucleophilic attack. magtech.com.cn The regioselectivity of the ring opening is influenced by the electronic and steric nature of the substituents on the ring. magtech.com.cn

Ring expansion reactions are also known for azetidines. For example, a one-carbon ring expansion of aziridines to azetidines can be achieved via a nih.govmagtech.com.cn-Stevens rearrangement, and conceptually, a similar transformation could potentially expand an azetidine to a pyrrolidine. nih.gov Ring rearrangement metathesis has also been employed to construct various fused bicyclic systems, highlighting the versatility of ring-system manipulations in modern organic synthesis. umich.edu

The 1,2,4-triazole ring is generally more stable. However, under forcing conditions or through specific synthetic design, ring-opening and rearrangement reactions can occur, although this is less common than with the azetidine moiety.

Oxidation, Reduction, and Hydrogenation Chemistry of the this compound Core

The oxidation and reduction of the this compound core can selectively target either the azetidine or the triazole ring, depending on the reagents and conditions employed.

The secondary amine of the azetidine ring can be oxidized under specific conditions. More commonly, the carbons of the azetidine ring can be oxidized. For instance, gold-catalyzed intermolecular oxidation of alkynes can lead to the formation of azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

The 1,2,4-triazole ring is generally resistant to reduction due to its aromatic character. However, derivatized triazoles, such as triazole N-oxides, can be deoxygenated to the parent triazole. rsc.org The azetidine ring, being saturated, is not susceptible to reduction or hydrogenation unless other reducible functional groups are present on the ring.

Derivatization Strategies for Optimizing Pharmacological Profiles of this compound Analogs

The this compound scaffold is a common motif in drug discovery. Derivatization is a key strategy to fine-tune the pharmacological properties of analogs, such as receptor affinity, selectivity, and pharmacokinetic parameters. The hydrogen bonding capacity, dipole moment, and rigidity of the 1,2,4-triazole ring are known to facilitate interactions with biological receptors. nih.gov

Systematic modifications at various positions of the scaffold allow for the exploration of the structure-activity relationship (SAR). For example, in a series of 1,2,4-triazole-3-thiol derivatives, substitutions at the N-4 and C-5 positions led to compounds with a range of biological activities. nih.gov Similarly, different substituents on the phenyl ring of 4-substituted phenyl-4H-1,2,4-triazole-3-thiols resulted in varied antibacterial activity, demonstrating the impact of peripheral modifications. nih.gov

The table below illustrates common derivatization points and their potential impact on pharmacological profiles.

| Derivatization Site | Common Modifications | Potential Pharmacological Impact |

| Azetidine Nitrogen | Alkylation, Acylation, Arylation | Modulation of solubility, cell permeability, and target engagement |

| Triazole C-3/C-5 | Arylation, Alkylation, Thionation | Alteration of binding affinity and selectivity |

| Azetidine C-2/C-4 | Introduction of substituents | Creation of chiral centers, steric influence on binding |

This table is a generalized representation based on common medicinal chemistry strategies for similar heterocyclic scaffolds.

Applications of Click Chemistry and Bioorthogonal Chemistry in the Synthesis of this compound Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and bioorthogonal method for synthesizing complex molecular architectures. nih.govnih.gov If the this compound core is functionalized with either an azide (B81097) or a terminal alkyne, it can be readily conjugated to other molecules, such as peptides, fluorophores, or drug molecules. gceworkshops.org

For example, a propargylated 1,2,4-triazole precursor can undergo a Huisgen cycloaddition with an azido-derivatized molecule to form a new 1,2,3-triazole-linked conjugate. nih.gov This strategy is highly modular and allows for the rapid generation of compound libraries.

Bioorthogonal reactions are designed to occur in complex biological environments without interfering with native biochemical processes. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is a prominent example. nih.gov By incorporating a strained alkyne or an azide onto the this compound scaffold, it can be specifically labeled or conjugated within a biological system, enabling applications in chemical biology and drug delivery. gceworkshops.org

Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yl 4h 1,2,4 Triazole Derivatives

Systematic Design and Synthesis of Analogs with Targeted Structural Modifications

The systematic exploration of the SAR for 4-(azetidin-3-yl)-4H-1,2,4-triazole derivatives would necessitate the synthesis of a library of analogs with targeted structural changes. The core scaffold can be synthesized through several potential routes, often involving the coupling of a suitable azetidine (B1206935) precursor with a pre-formed 1,2,4-triazole (B32235) ring or the construction of the triazole ring onto an azetidine-containing intermediate.

A plausible synthetic strategy could involve the reaction of 3-aminoazetidine with a reagent that introduces the 4H-1,2,4-triazole moiety. Alternatively, an N-Boc protected 3-azetidinone could be reacted with a hydrazine (B178648) derivative, followed by cyclization to form the triazole ring. The diversity of analogs would be achieved by varying the substituents on both the azetidine and triazole rings.

Impact of Substituent Effects on the Triazole Ring on Biological Activity and Selectivity

The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.govresearchgate.net For the this compound core, the most accessible positions for substitution are the 3- and 5-positions of the triazole ring.

The introduction of various functional groups at these positions can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. For instance, the addition of small, electron-withdrawing groups could enhance binding affinity through favorable dipole interactions, while larger, lipophilic groups might occupy hydrophobic pockets in a target protein. The nature of these substituents can also play a crucial role in determining the selectivity of the compound for a specific biological target over others. nih.gov

Table 1: Hypothetical Impact of Triazole Ring Substituents on Biological Activity

| Substituent at C3/C5 | Predicted Effect on Activity | Rationale |

| Small alkyl groups | Potential increase in potency | Filling small hydrophobic pockets. |

| Aromatic rings | May enhance activity through π-π stacking | Interaction with aromatic residues in the binding site. |

| Hydrogen bond donors/acceptors | Could improve binding affinity and selectivity | Formation of specific hydrogen bonds with the target. |

| Halogens | May increase potency and metabolic stability | Altering electronic properties and blocking metabolic sites. |

Influence of Azetidine Ring Modifications and Conformational Constraints on Activity

The azetidine ring, a four-membered heterocycle, imparts a degree of conformational rigidity to the molecule. rsc.org Its puckered nature can influence the spatial orientation of the attached 4H-1,2,4-triazole ring and any substituents on the azetidine itself. nih.govresearchgate.net Modifications to the azetidine ring can have a profound impact on biological activity.

Substitution at the 1-position (the nitrogen atom) of the azetidine ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as basicity and lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Furthermore, the introduction of substituents on the carbon atoms of the azetidine ring can introduce chiral centers and provide vectors for exploring additional binding interactions. The conformational constraint imposed by the azetidine ring can be beneficial for activity by reducing the entropic penalty upon binding to a target. mdpi.com

Role of Linker Regions and Peripheral Substituents in Modulating Efficacy

In the context of this compound, the direct linkage between the azetidine and triazole rings means there is no traditional "linker." However, substituents on either ring can be considered peripheral and can extend into solvent-exposed regions or interact with secondary binding pockets of a target.

Conformational Flexibility and Rigidity Analysis in Correlation with SAR

A more rigid conformation, which pre-organizes the molecule for binding to its target, can lead to higher affinity. Conversely, a degree of flexibility may be required to allow for an induced-fit binding mode. Understanding the relationship between conformational rigidity and biological activity is a critical aspect of the SAR study.

Ligand Efficiency, Lipophilic Efficiency, and Physicochemical Property Optimization in SAR Studies

During the lead optimization process, it is crucial to consider not just the potency of a compound but also its efficiency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to assess the quality of a lead compound. nih.govyoutube.comtaylorandfrancis.com

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). A higher LE indicates that the molecule is making more efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). A higher LLE is desirable as it suggests that potency is being achieved without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target toxicity.

The optimization of physicochemical properties such as solubility, permeability, and metabolic stability is paramount for developing a successful drug candidate. The SAR studies of this compound derivatives would involve a multi-parameter optimization approach to balance potency with these drug-like properties.

Table 2: Key Physicochemical Properties and Their Importance

| Property | Importance in Drug Discovery |

| Solubility | Essential for absorption and formulation. |

| Permeability | Affects the ability of the compound to cross biological membranes. |

| Metabolic Stability | Determines the half-life of the compound in the body. |

| logP/logD | A measure of lipophilicity, which influences a wide range of ADME properties. |

Biological Activity and Mechanisms of Action of 4 Azetidin 3 Yl 4h 1,2,4 Triazole and Its Analogs

Elucidation of Molecular Mechanisms of Action

The mechanism of action for 1,2,4-triazole (B32235) derivatives is diverse and depends on the specific substitutions on the triazole ring and the biological target.

For antifungal 1,2,4-triazoles, a primary mechanism is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

In the context of antibacterial activity, some azetidine-containing 1,2,4-triazole derivatives are proposed to act through the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. researchgate.net

For their anticancer effects, different mechanisms have been proposed for various 1,2,4-triazole analogs. These include the inhibition of key enzymes like kinases (e.g., PIM, VEGFR, CDK4/6) involved in cell signaling and proliferation, and the induction of apoptosis through pathways involving caspases and p53. nih.govrsc.orgmdpi.com

Target Identification and Validation Approaches (e.g., Affinity Proteomics, Chemical Genetics)

While no direct target identification has been performed for 4-(Azetidin-3-yl)-4H-1,2,4-triazole, related chemical structures have been investigated using modern chemical biology techniques. For instance, a technique known as isoTOP-ABPP, a quantitative chemoproteomics method, has been used to map the cysteine-liganding potential of electrophilic fragments across the proteome. nih.gov This approach allows for the identification of proteins that can be covalently modified by a small molecule.

In a study on azetidinyl oxadiazoles, which share the azetidine (B1206935) motif, this method was employed to compare their cysteine reactivity with other known electrophiles in HEK293T cells. nih.gov The results indicated that the azetidinyl oxadiazole fragment engaged a unique set of cysteines within the proteome, suggesting a distinct reactivity profile. nih.gov Such methodologies could theoretically be applied to identify the protein targets of this compound if it possesses a reactive functional group.

Another powerful technology for target identification is sulfur-triazole exchange (SuTEx) chemistry, which utilizes sulfonyl-triazoles as covalent probes to label nucleophilic residues in proteins. nih.gov This platform allows for the global investigation of protein function and ligand binding capacity, with the ability to tune the reactivity and specificity of the probes through modifications to the triazole leaving group. nih.gov

Detailed Protein-Ligand Interaction Analysis (e.g., SPR, ITC, X-ray Co-crystallography)

Specific protein-ligand interaction data for this compound is unavailable. However, techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray co-crystallography are standard methods for characterizing the binding of small molecules to their protein targets.

For example, SPR has been utilized to study the binding kinetics of antifungal azoles, which contain a triazole ring, to the cytochrome P450 enzyme CYP3A4. nih.govnih.gov This analysis revealed that these drugs can adopt multiple binding orientations within the active site, including both catalytically productive and inhibitory modes. nih.govnih.gov

X-ray crystallography has also been instrumental in elucidating the binding modes of 1,2,4-triazole-containing compounds. For instance, the crystal structure of a silver(I) complex with 4-amino-4H-1,2,4-triazole has been determined, revealing the coordination geometry of the metal center. mdpi.com Furthermore, the structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole has been determined by X-ray crystallography. rsc.org These structural studies provide valuable insights into the molecular interactions that govern the biological activity of triazole derivatives.

Gene Expression Profiling and Proteomics Studies to Identify Pathway Modulations

There are no published studies on the effects of this compound on gene expression or the proteome. Such studies are typically conducted once a compound has shown significant biological activity and its primary target has been identified.

Intracellular Pathway Modulation and Biomarker Identification Related to this compound Activity

Information regarding the intracellular pathway modulation or biomarker identification for this compound is not available. However, studies on other 1,2,4-triazole derivatives have shed light on their mechanisms of action. For instance, a study on 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) in models of Alzheimer's disease demonstrated that it exerts its neuroprotective effects by repressing the MAPK/NF-κB signaling pathways. nih.gov This compound was shown to reduce the production of pro-inflammatory cytokines and reverse tau hyperphosphorylation. nih.gov Such findings highlight the potential for 1,2,4-triazole-containing molecules to modulate key cellular signaling pathways.

Selectivity and Potency Profiling Against Related Off-Targets

Without a known biological target for this compound, no selectivity or potency profiling data exists. This type of analysis is crucial in drug development to ensure that a compound preferentially interacts with its intended target to minimize off-target effects and potential toxicity.

Selection and Validation of In Vitro Cell Lines and Model Systems for Biological Studies

The selection of appropriate in vitro cell lines and model systems is contingent on the therapeutic area of interest. For example, in the context of cancer research, various cancer cell lines are utilized to assess the antiproliferative activity of novel compounds. Studies on 1,2,4-triazole derivatives have employed cell lines such as the human lung cancer cell line A549 and the mouse embryo fibroblast cell line NIH/3T3. beilstein-journals.org For investigating neuroprotective effects, PC12 cells are a commonly used model. nih.gov In the study of leukemia, chronic myeloid leukemia cells (K562) and acute lymphoblastic leukemia cells (CCRF-SB) have been used to evaluate the efficacy of 1,2,4-triazole-3-carboxamide derivatives. researchgate.net

Medicinal Chemistry Applications and Drug Discovery Potential of 4 Azetidin 3 Yl 4h 1,2,4 Triazole

4-(Azetidin-3-yl)-4H-1,2,4-triazole as a Core Scaffold in Drug Design and Development

The this compound structure represents a promising core scaffold in drug design due to the distinct properties of its constituent rings. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore, recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups. nih.govfrontiersin.org Its presence is noted in numerous clinically approved drugs with a wide array of biological activities. nih.gov The azetidine (B1206935) ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity and provides specific vectors for substitution, which can be crucial for optimizing interactions with biological targets. vulcanchem.com

The combination of these two moieties in this compound offers a three-dimensional architecture that can be systematically explored. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group of the azetidine can serve as a hydrogen bond donor. This dual functionality allows for diverse interactions with protein active sites. The strained nature of the azetidine ring can also contribute to favorable binding energies upon interaction with a biological target.

Lead Optimization Strategies for this compound Derivatives

Starting from the this compound core, several lead optimization strategies can be envisioned to enhance potency, selectivity, and pharmacokinetic properties. These strategies generally involve the derivatization of the azetidine nitrogen and the carbon atoms of the triazole ring.

One common approach is the N-substitution of the azetidine ring. This can be achieved by reacting the secondary amine of the azetidine with a variety of electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides. This allows for the introduction of diverse functional groups that can probe different regions of a target's binding pocket. For instance, the introduction of aromatic or heteroaromatic rings can lead to beneficial pi-stacking or hydrophobic interactions.

Another key strategy involves substitution at the C3 and C5 positions of the 1,2,4-triazole ring. While the parent compound has a hydrogen at the C5 position, synthetic routes can be designed to introduce various substituents at this position. Structure-activity relationship (SAR) studies on other 1,2,4-triazole series have shown that substitution at these positions can significantly impact biological activity. nih.govmdpi.com

A systematic exploration of these substitution patterns, guided by computational modeling and biological screening, is essential for successful lead optimization.

Prodrug Strategies and Advanced Drug Delivery Systems Incorporating this compound

To overcome potential pharmacokinetic limitations such as poor solubility or membrane permeability, prodrug strategies can be employed for derivatives of this compound. The secondary amine of the azetidine ring is an ideal handle for the attachment of promoieties that can be cleaved in vivo to release the active drug.

For example, acylation of the azetidine nitrogen with an amino acid or a short peptide could enhance water solubility and potentially utilize peptide transporters for improved absorption. Another approach involves the formation of a carbamate (B1207046) linkage with a moiety that is susceptible to enzymatic cleavage. A study on a different triazole antifungal agent demonstrated that creating a triazolium salt linked to an aminocarboxyl moiety resulted in a water-soluble prodrug with high chemical stability and strong in vivo antifungal activity. nih.gov

Furthermore, the incorporation of this compound derivatives into advanced drug delivery systems, such as nanoparticles or liposomes, could offer a means to improve their therapeutic index by enabling targeted delivery to specific tissues or cells, thereby reducing systemic exposure and potential side effects.

Applications in Specific Therapeutic Areas (e.g., Oncology, Infectious Diseases, Central Nervous System Disorders, Inflammatory Diseases)

The 1,2,4-triazole scaffold is a versatile pharmacophore found in drugs targeting a wide range of diseases. nih.govfrontiersin.org Consequently, derivatives of this compound hold promise in several therapeutic areas.

Oncology: A multitude of 1,2,4-triazole derivatives have been investigated as potential anticancer agents. nih.govnih.gov They can exert their effects through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways. For instance, some 1,2,4-triazole derivatives have shown potent antiproliferative activity against various cancer cell lines. mdpi.comescholarship.org The unique structural features of the this compound scaffold could be exploited to design novel kinase inhibitors or compounds that interfere with protein-protein interactions crucial for cancer cell survival.

Infectious Diseases: The 1,2,4-triazole nucleus is a cornerstone of many antifungal agents, such as fluconazole (B54011) and itraconazole, which inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov The structural characteristics of this compound could be leveraged to develop new antifungal agents with improved efficacy or a broader spectrum of activity. Additionally, 1,2,4-triazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Central Nervous System (CNS) Disorders: Several 1,2,4-triazole-containing compounds have shown activity in the central nervous system, including anticonvulsant and antidepressant effects. nih.govresearchgate.net The rigid azetidine ring in the this compound scaffold can help in designing compounds with specific conformations required for interacting with CNS targets. For instance, derivatives of 1,2,4-triazole have been explored as potential treatments for Alzheimer's disease by targeting enzymes like BACE1. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of 1,2,4-triazole derivatives has been documented, with some compounds showing dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). rsc.org The this compound core could serve as a starting point for the development of novel anti-inflammatory agents with improved side-effect profiles compared to existing drugs.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Approaches Utilizing the this compound Moiety

The this compound moiety is well-suited for both fragment-based drug discovery (FBDD) and scaffold-hopping strategies.

In FBDD, the relatively small size and defined chemical features of this molecule make it an attractive fragment for screening against a variety of biological targets. The identification of weak but specific binding of this fragment can provide a starting point for growing the fragment into a more potent lead compound by adding substituents to the azetidine and triazole rings.

Scaffold hopping is another powerful technique in medicinal chemistry where a known active scaffold is replaced with a novel one to explore new chemical space and potentially improve properties like potency, selectivity, or patentability. The this compound scaffold, with its unique combination of a strained ring and an aromatic heterocycle, could be used to replace existing core structures in known inhibitors of various enzymes or receptors.

Development of Multi-Target Directed Ligands and Polypharmacological Agents from this compound

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is an excellent platform for designing such agents.

By strategically decorating the azetidine and triazole rings with different pharmacophoric elements, it is possible to create derivatives that can, for example, inhibit two different enzymes in a signaling pathway or interact with a receptor and an enzyme involved in the same disease process. For instance, 1,2,4-triazole derivatives have been designed as multi-target agents for Alzheimer's disease, targeting both BACE1 and exhibiting antioxidant and metal-chelating properties. nih.govresearchgate.net

Analysis of the Patent Landscape and Intellectual Property Surrounding this compound

A preliminary analysis of the patent landscape reveals that while the broader class of 1,2,4-triazoles is extensively covered in patents for various therapeutic applications, specific claims for this compound as a core scaffold are less common. This suggests that there is still significant intellectual property space to be explored for novel derivatives of this compound.

Patents have been granted for imidazole, triazole, and tetrazole derivatives for their action on 5-HT receptors, with some mentioning prodrug forms. google.com However, these are broad in scope. The existence of patents for various substituted 1,2,4-triazoles highlights the perceived value of this heterocyclic system in drug discovery. pnrjournal.com

The novelty of the this compound scaffold, combined with the potential for extensive derivatization, presents a valuable opportunity for the development of new chemical entities with strong patent protection. Further detailed patent searches would be necessary to fully delineate the freedom to operate for specific derivatives in particular therapeutic areas.

Data Tables

Table 1: Examples of Biologically Active 1,2,4-Triazole Derivatives

| Compound | Target/Activity | Therapeutic Area | Reference |

| Fluconazole | Lanosterol 14α-demethylase inhibitor | Antifungal | nih.gov |

| Letrozole | Aromatase inhibitor | Oncology | nih.gov |

| Anastrozole | Aromatase inhibitor | Oncology | nih.gov |

| Ribavirin | Antiviral agent | Infectious Diseases | nih.gov |

| 5-(4-pyridinyl)-1,2,4-triazole derivatives | FAK inhibitors, Antiproliferative | Oncology | escholarship.org |

| Diaryl-1,2,4-triazoles with N-hydroxyurea | Dual COX-2/5-LOX inhibitors | Inflammatory Diseases | rsc.org |

| 3-amino-1,2,4-triazole derivatives | Anticancer, Antiangiogenic | Oncology | nih.gov |

| 1,2,4-triazole-containing quinolinones | Antidepressant, Antiseizure | CNS Disorders | nih.gov |

Mechanistic Pharmacokinetic and Toxicological Considerations of 4 Azetidin 3 Yl 4h 1,2,4 Triazole in Vitro Focus

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The characterization of a compound's ADME properties is fundamental in drug discovery, providing insights into its potential bioavailability, distribution within the body, metabolic fate, and routes of elimination. For 4-(Azetidin-3-yl)-4H-1,2,4-triazole, a series of in vitro assays are employed to determine these key pharmacokinetic parameters.

Permeability Assays (e.g., Caco-2, PAMPA) to Assess Membrane Penetration

The capacity of a drug to permeate biological membranes, such as the intestinal epithelium, is a critical determinant of its oral absorption. In vitro permeability is commonly assessed using cell-based models like the Caco-2 cell line or non-cell-based systems like the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured, differentiate to form a barrier with properties similar to the human intestinal epithelium. europa.euenamine.net The apparent permeability coefficient (Papp) of a compound is determined by measuring its transport across this cell monolayer, typically in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. bioivt.comnih.gov A high Papp value (generally >10 x 10-6 cm/s) suggests good intestinal absorption. nih.gov The assay also helps to identify if the compound is a substrate of efflux transporters. enamine.netnih.gov

As specific experimental data for this compound is not publicly available, the following table presents hypothetical data for illustrative purposes.

| Parameter | Value | Interpretation |

|---|---|---|

| Papp (A-B) (10-6 cm/s) | 5.8 | Moderate permeability, suggesting potential for oral absorption. The efflux ratio being less than 2 indicates it is not a significant substrate of major efflux pumps like P-glycoprotein in this system. |

| Papp (B-A) (10-6 cm/s) | 7.2 | |

| Efflux Ratio (Papp B-A / Papp A-B) | 1.24 |

Plasma Protein Binding Analysis and Free Drug Concentration Determination

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein (B1211001) (AAG). visikol.com Only the unbound or "free" fraction of the drug is available to interact with its target and exert a pharmacological effect. labcorp.com Therefore, determining the extent of plasma protein binding (PPB) is vital. In vitro methods such as equilibrium dialysis and ultrafiltration are standard techniques to measure the fraction of unbound drug (fu) in plasma. visikol.comspringernature.combioivt.com

The Rapid Equilibrium Dialysis (RED) method is a common high-throughput assay where the drug in plasma is allowed to equilibrate across a semipermeable membrane with a buffer solution. charnwooddiscovery.com The concentration of the drug in both chambers is then measured, typically by LC-MS/MS, to calculate the percentage of the drug bound to plasma proteins. bioivt.com

The following table shows hypothetical plasma protein binding data for illustrative purposes.

| Species | % Bound | Fraction Unbound (fu) | Interpretation |

|---|---|---|---|

| Human | 35% | 0.65 | Low to moderate binding across species suggests a significant fraction of the drug would be free in the circulation to engage its target and be available for metabolism and excretion. |

| Rat | 42% | 0.58 | |

| Mouse | 38% | 0.62 |

Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (In Vitro)